

# Unable to Proceed: No Public Information Found for CXM102

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CXM102    |           |
| Cat. No.:            | B15586419 | Get Quote |

Initial searches for the compound "**CXM102**" have yielded no specific results. Publicly available scientific and medical databases do not contain information pertaining to a compound with this designation.

This lack of information prevents the creation of the requested in-depth technical guide. The core requirements, including data presentation, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled without foundational data on the compound's mechanism of action, chemical properties, and associated research.

The search results did identify several other therapeutic agents with a "102" designation, such as:

- TAS-102 (Trifluridine/Tipiracil): An oral combination anticancer drug.[1][2]
- CUE-102: A novel fusion protein for treating WT1-positive malignancies.
- XL102: A compound being studied in solid tumors.[4][5]
- CHT102: A CAR-T therapy for MSLN-positive advanced solid tumors. [6][7]
- CRx-102: A combination of dipyridamole and low-dose prednisolone for osteoarthritis.[8]
- NKTR-102: A topoisomerase I inhibitor-polymer conjugate.



It is possible that "**CXM102**" is an internal development code, a preclinical compound with no publicly disclosed data, or a typographical error.

To proceed with your request, please provide one of the following:

- Clarification of the compound name: Please verify the correct spelling or designation.
- Alternative compound: If you are interested in a report on one of the compounds listed above or another agent, please specify.
- Relevant publications or internal documents: Any existing information on CXM102 would provide a starting point for a comprehensive review.

Without further clarification, it is not possible to generate the requested technical guide.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. TAS-102, a novel antitumor agent: a review of the mechanism of action PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Facebook [cancer.gov]
- 6. A Clinical Study of CHT102 in Mesothelin Positive Advanced Solid Tumors | Clinical Research Trial Listing (Mesothelin Positive Tumors) (NCT06717022) [trialx.com]
- 7. meddatax.com [meddatax.com]
- 8. CombinatoRx Drug Candidate CRx-102 Demonstrates... | Flagship Pioneering [flagshippioneering.com]



- 9. NKTR-102 in Combination With Cetuximab in Patients With Refractory Solid Tumors (Phase 2a) and Metastatic or Locally Advanced Colorectal Cancer (Phase 2b) | Clinical Research Trial Listing [centerwatch.com]
- To cite this document: BenchChem. [Unable to Proceed: No Public Information Found for CXM102]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586419#review-of-cxm102-and-related-compounds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com